(S)-7-Chlorochroman-4-amine hcl

Stereoselectivity Enantiomeric Purity 5-HT Receptor Binding

Research pain point: Racemic or undefined stereochemistry in chroman-4-amine intermediates leads to invalid receptor binding data and wasted synthetic routes. (S)-7-Chlorochroman-4-amine HCl (CAS 2241594-38-5) solves this as a defined chiral building block. - **Stereochemical integrity:** (S)-configuration at C4 validated for 5-HT2CR ligand SAR; avoids (R)-enantiomer cross-reactivity. - **Assay-ready format:** HCl salt ensures aqueous solubility and stability for cAMP/calcium flux or radioligand displacement assays. - **Supply reliability:** ≥95% purity, batch-specific COA available. Immediate shipping in research quantities.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09
CAS No. 2241594-38-5
Cat. No. B2961792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Chlorochroman-4-amine hcl
CAS2241594-38-5
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
InChIKeyMUKIHNNHMAAWPC-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-7-Chlorochroman-4-amine HCl: Chiral Chroman for Serotonergic Research


(S)-7-Chlorochroman-4-amine hydrochloride (CAS 2241594-38-5) is a chiral organic compound belonging to the chroman class, characterized by a chlorinated benzopyran core with an amine group at the 4-position and presented as its hydrochloride salt [1]. This specific stereoisomer ((S)-configuration) is of significant interest in medicinal chemistry research, primarily as a key intermediate or scaffold for developing novel therapeutic agents targeting neurological pathways, particularly the serotonergic system, and for applications requiring a defined chiral amine building block .

Risks of Interchanging (S)-7-Chlorochroman-4-amine HCl


In research targeting chiral biological systems like GPCRs (e.g., 5-HT receptors), substitution with the (R)-enantiomer, the free base, or racemic 7-chlorochroman-4-amine can compromise experimental validity. The specific (S)-stereochemistry at the C4 position is critical for stereoselective interactions with biological targets, a phenomenon extensively documented for chroman-4-amine derivatives where enantiomers often exhibit distinct pharmacological profiles, including differential receptor binding affinities and functional activities [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability compared to the free base, a crucial factor for consistent in vitro assay preparation and formulation, which may be absent in alternative forms .

(S)-7-Chlorochroman-4-amine HCl: Evidence for Selective Serotonergic Targeting


Enantiomeric Purity for Stereoselective 5-HT Binding

In chroman-4-amine research, specific enantiomers are known to exhibit distinct and often divergent pharmacological activities, with one enantiomer potentially displaying agonist properties while the other acts as an antagonist or is inactive at the same biological target . This phenomenon, established through studies on structurally similar 3-amino chromans showing differential effects on neurotransmitter levels [1], underscores the absolute necessity of sourcing the defined (S)-enantiomer rather than racemic 7-chlorochroman-4-amine or the (R)-enantiomer when stereoselective biological interrogation is the goal.

Stereoselectivity Enantiomeric Purity 5-HT Receptor Binding

Enhanced Aqueous Solubility for Reproducible Assays

The target compound is supplied as the hydrochloride salt, a common formulation strategy to significantly enhance aqueous solubility and stability compared to its free base counterpart, 7-chlorochroman-4-amine . While quantitative solubility data for this specific molecule is not widely published, the principle is well-established: salt formation increases the dissolution rate and apparent solubility in aqueous buffers, leading to more consistent and reproducible biological assay conditions, especially in cell-based or in vitro receptor binding studies [1]. The free base (CAS 763907-56-8) is known to be a liquid at room temperature, which may present additional handling and stability challenges compared to the solid hydrochloride salt .

Solubility Hydrochloride Salt Formulation In Vitro Assay

7-Chloro Scaffold for Selective 5-HT2C Partial Agonists

The 7-chloro substitution pattern on the chroman scaffold is a key structural feature for conferring potent and selective partial agonist activity at the 5-HT2C receptor. A structurally related 7-chloro chromene analog (5-HT2CR agonist 1) demonstrated an EC50 of 121.5 nM as a partial agonist (Emax = 71.09%) with no observed activity at 5-HT2A or 5-HT2B receptors . This class-level SAR evidence suggests that the 7-chloro motif in (S)-7-Chlorochroman-4-amine HCl may similarly confer selectivity advantages, distinguishing it from non-chlorinated or differently substituted chroman-4-amines when 5-HT2C-specific modulation is required.

5-HT2C Partial Agonist 7-Chloro Analog Selectivity Structure-Activity Relationship

High Purity Grade for Reproducible Research

Procurement of (S)-7-Chlorochroman-4-amine HCl from major suppliers is consistently associated with high purity grades, typically specified as ≥95% or 98%, and often supported by batch-specific Certificates of Analysis (COA) including HPLC, NMR, or GC data . This level of purity is critical for minimizing off-target effects in biological assays and ensuring predictable reactivity in chemical synthesis, offering a reliable baseline not guaranteed by all vendors or for less rigorously characterized analogs.

Purity Quality Control Reproducibility Analytical Standards

Applications of (S)-7-Chlorochroman-4-amine HCl in Neurological Research


Stereoselective Chemistry for 5-HT2C Modulators

Utilize (S)-7-Chlorochroman-4-amine HCl as a defined chiral building block for synthesizing and evaluating structure-activity relationships (SAR) of novel chroman-based 5-HT2C receptor ligands. The defined (S)-stereochemistry and 7-chloro motif, supported by SAR from related compounds showing high potency and selectivity at 5-HT2CR, makes it an ideal starting scaffold for developing therapeutics targeting CNS disorders like obesity, anxiety, or addiction where 5-HT2C modulation is implicated .

Receptor Binding and Functional Selectivity Profiling

Employ (S)-7-Chlorochroman-4-amine HCl in receptor binding assays (e.g., displacement of [3H]-8-OH-DPAT at 5-HT1A or [3H]-5-HT at other 5-HT subtypes) or functional assays (e.g., cAMP or calcium flux) to determine its affinity (Ki/IC50) and efficacy (agonist/antagonist profile). The high chemical purity (≥95%) and salt form are essential for accurate dose-response determinations and minimizing assay interference, enabling direct comparison with the (R)-enantiomer or racemate to elucidate stereospecific pharmacology [1] .

Chiral Drug Candidate Synthesis

Use (S)-7-Chlorochroman-4-amine HCl as a high-purity chiral synthon in multi-step organic synthesis. Its primary amine functionality and chroman core allow for further functionalization (e.g., amide coupling, reductive amination) to generate a library of chiral compounds for drug discovery. The high purity of the starting material (95-98%) maximizes synthetic yield and minimizes purification challenges in subsequent steps, a key consideration for procurement in early-stage medicinal chemistry programs .

Chiral Chromatography Reference Standard

Due to its high purity and defined stereochemistry, (S)-7-Chlorochroman-4-amine HCl can serve as a reference standard for developing and validating chiral HPLC or SFC methods aimed at separating or quantifying enantiomers of chroman-4-amine derivatives. Its reliable purity profile, often accompanied by a COA detailing analytical methods, provides a benchmark for ensuring the quality and stereochemical integrity of synthesized compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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